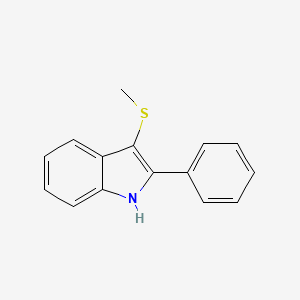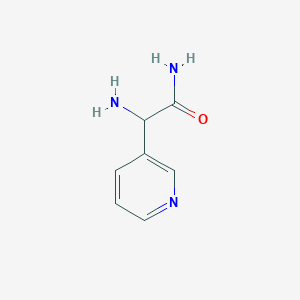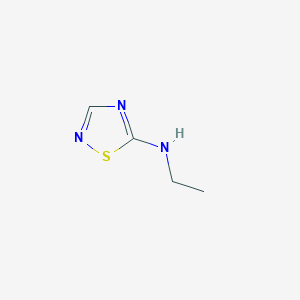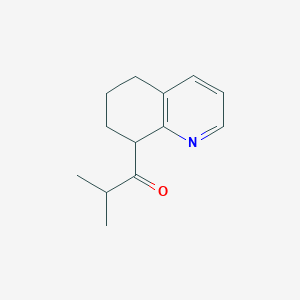
6-(4-Isopropylphenoxy)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-(4-isopropylphenoxy)pyridine: is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . This compound is characterized by the presence of an amino group at the 3-position and a 4-isopropylphenoxy group at the 6-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(4-isopropylphenoxy)pyridine typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: Industrial production of 3-Amino-6-(4-isopropylphenoxy)pyridine may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-Amino-6-(4-isopropylphenoxy)pyridine undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
3-Amino-6-(4-isopropylphenoxy)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 3-Amino-6-(4-isopropylphenoxy)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
- 3-Amino-6-(4-methylphenoxy)pyridine
- 3-Amino-6-(4-ethylphenoxy)pyridine
- 3-Amino-6-(4-tert-butylphenoxy)pyridine
Comparison: Compared to these similar compounds, 3-Amino-6-(4-isopropylphenoxy)pyridine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group may enhance the compound’s lipophilicity, potentially affecting its interaction with biological membranes and molecular targets.
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
6-(4-propan-2-ylphenoxy)pyridin-3-amine |
InChI |
InChI=1S/C14H16N2O/c1-10(2)11-3-6-13(7-4-11)17-14-8-5-12(15)9-16-14/h3-10H,15H2,1-2H3 |
InChIキー |
IZMGJPCUJXDZLD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4,13-Dihydroxy-2,6,10,14,14-pentamethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-5-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B12111734.png)

![13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12111741.png)

![Piperazine, 1-[(3-methylcyclobutyl)methyl]-](/img/structure/B12111744.png)



![4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12111768.png)
![2-Piperazinone, 4-[(4-aminophenyl)methyl]-](/img/structure/B12111784.png)


![2-{[(Piperidin-4-yl)oxy]methyl}quinoline](/img/structure/B12111798.png)

